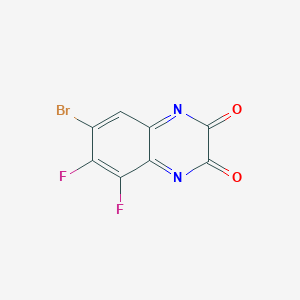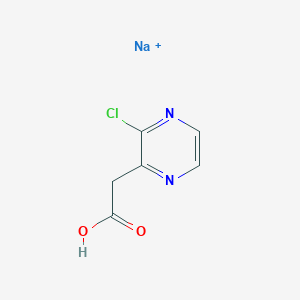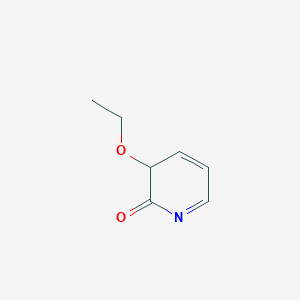
7-Bromo-5,6-difluoroquinoxaline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5,6-difluoroquinoxaline-2,3-dione is a heterocyclic compound with the molecular formula C8H3BrF2N2O2 and a molecular weight of 277.02 g/mol. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound known for its diverse biological and pharmacological activities . This compound is characterized by the presence of bromine and fluorine atoms at the 7th and 5th, 6th positions, respectively, on the quinoxaline ring.
Preparation Methods
The synthesis of 7-Bromo-5,6-difluoroquinoxaline-2,3-dione typically involves the reaction of appropriate substituted anilines with suitable reagents under controlled conditions. One common method includes the condensation of 5,6-difluoro-1,2-phenylenediamine with bromomalonic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
7-Bromo-5,6-difluoroquinoxaline-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.
Common reagents used in these reactions include bases like sodium hydride, catalysts like palladium on carbon, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromo-5,6-difluoroquinoxaline-2,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoxaline derivatives.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-5,6-difluoroquinoxaline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
7-Bromo-5,6-difluoroquinoxaline-2,3-dione can be compared with other quinoxaline derivatives, such as:
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An anticancer agent.
Atinoleutin: A compound with antimicrobial properties.
Levomycin: An antibiotic.
Carbadox: Another veterinary antibiotic.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoxaline derivatives .
Properties
Molecular Formula |
C8HBrF2N2O2 |
|---|---|
Molecular Weight |
275.01 g/mol |
IUPAC Name |
7-bromo-5,6-difluoroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8HBrF2N2O2/c9-2-1-3-6(5(11)4(2)10)13-8(15)7(14)12-3/h1H |
InChI Key |
CEOWGSSRXBAENC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C2=NC(=O)C(=O)N=C21)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylate](/img/structure/B12343301.png)
![4-[(3-bromophenyl)methylidene]-2-methyl-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-10-carboxylic acid](/img/structure/B12343306.png)
![(1R,2S)-rel-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B12343314.png)


![[3-(4-oxo-4aH-quinazolin-2-yl)phenyl] acetate](/img/structure/B12343337.png)
